molecular formula C11H17NO3 B3138596 (E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid CAS No. 461684-01-5

(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3138596
CAS No.: 461684-01-5
M. Wt: 211.26 g/mol
InChI Key: IRBGCRGCLJXWBN-BQYQJAHWSA-N
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Description

(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a reactive (E)-4-oxobut-2-enoic acid core, also known as a fumaric acid derivative, amide-substituted with a cyclohexyl(methyl) group to modulate its physicochemical properties and biological activity . The structural motif of substituted 4-oxobut-2-enoic acids is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. Related fumaric acid derivatives have demonstrated potential in various research areas, including investigations for neural protection, anti-inflammatory applications, and the development of antithrombotic agents . The specific substitution pattern with a cyclohexyl(methyl)amine group is designed to enhance lipid solubility and potentially influence the compound's pharmacokinetic profile and binding affinity to biological targets. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and functionalized monomers. The electron-deficient alkene within the structure serves as an excellent Michael acceptor in tandem addition-elimination reactions, allowing for further functionalization and ring closure reactions to form pharmacologically relevant scaffolds . This reactivity is particularly valuable for creating diverse chemical libraries for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and consult the safety data sheet prior to use.

Properties

IUPAC Name

(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h7-9H,2-6H2,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBGCRGCLJXWBN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound (E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid , also known by its CAS number 461684-01-5, is a synthetic organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, pharmaceuticals, and biochemistry, supported by relevant data and case studies.

Structural Characteristics

The compound features a cyclohexyl group attached to a butenoic acid framework, which may contribute to its biological activity. Its structure suggests potential interactions with biological targets due to the presence of an amino group.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical agents. Its structural analogs have been investigated for their potential as:

  • Antitumor Agents : Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Drugs : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

Case Study: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of similar compounds revealed that modifications in the cyclohexyl moiety could enhance cytotoxic activity against various cancer cell lines. This suggests that this compound could be further optimized for improved efficacy.

Biochemical Applications

In biochemistry, this compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates may allow researchers to investigate:

  • Enzyme Inhibition : By acting as an inhibitor, it can help elucidate the mechanisms of enzymes involved in metabolic diseases.
  • Receptor Binding Studies : The amino group may facilitate binding to specific receptors, providing insights into receptor-ligand interactions.

Synthetic Chemistry

The synthesis of this compound can also be explored for educational purposes in organic chemistry laboratories. Its synthesis involves standard techniques such as:

  • Condensation Reactions : To form the double bond characteristic of butenoic acids.
  • Amine Alkylation : To introduce the cyclohexyl group onto the amino moiety.

Safety Data Summary

Hazard IdentificationDescription
Skin IrritationCauses skin irritation (Category 2)
Eye IrritationCauses serious eye irritation (Category 2A)
Respiratory ToxicitySpecific target organ toxicity (Category 3)

Mechanism of Action

The mechanism of action of (E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid with structurally related α,β-unsaturated 4-oxobut-2-enoic acid derivatives, focusing on substituent effects, stereochemistry, synthesis, and biological activity.

Structural and Functional Group Variations

Compound Name Substituent Group Molecular Formula Stereochemistry Key Properties/Applications Reference
This compound (Target) Cyclohexyl(methyl)amino C₁₂H₁₉NO₃ E Hypothesized enzyme inhibition; hydrophobic substituent may enhance membrane permeability. N/A
(E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid 2-(methoxycarbonyl)-4-methylthiophen-3-yl C₁₂H₁₂N₂O₅S E Human thymidylate synthase (hTS) inhibitor; IC₅₀ data pending.
(2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid 4-methylphenyl (p-toluidine) C₁₁H₁₁NO₃ Z High synthetic yield (94.23%); solubility in polar organic solvents (e.g., DMSO).
(E)-4-(anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD) Anthracen-2-yl C₁₈H₁₃NO₃ E Host-guest binding with cucurbit[7]uril (Q[7]); binding constant = 7.70 × 10⁵ M⁻¹.
(E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid 4-[methyl(phenyl)sulfamoyl]phenyl C₁₈H₁₇N₂O₆S E Pharmaceutical intermediate; sulfonamide group enhances solubility.

Key Observations:

  • Substituent Hydrophobicity: The cyclohexyl(methyl)amino group in the target compound is bulkier and more hydrophobic compared to aromatic (e.g., 4-methylphenyl) or heterocyclic (e.g., thiophene) substituents. This may influence pharmacokinetic properties, such as cellular uptake or binding to hydrophobic enzyme pockets.
  • Stereochemistry: The (E)-configuration is common among bioactive analogs (e.g., hTS inhibitors in ), while (Z)-isomers (e.g., ) are often synthesized for analytical or material studies. Stereochemistry affects conjugation and dipole moments, impacting reactivity and intermolecular interactions.
  • Synthetic Yields: Reactions with aromatic amines (e.g., p-toluidine) achieve high yields (~94%) under mild conditions , whereas bulkier aliphatic amines (e.g., cyclohexyl(methyl)amine) may require optimized protocols.

Physicochemical Properties

  • Solubility: Polar substituents (e.g., sulfonamide in ) enhance aqueous solubility, while hydrophobic groups (e.g., cyclohexyl) favor organic solvents. The target compound likely exhibits low water solubility, requiring formulation strategies for biomedical use.
  • Analytical Characterization: IR and ¹H-NMR are standard for confirming structure and stereochemistry (e.g., ). The cyclohexyl group’s proton signals would differ markedly from aromatic analogs in NMR spectra.

Biological Activity

(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by a cyclohexyl group, a methylamino group, and a butenoic acid moiety. Its synthesis typically involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions, utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing physiological responses. The compound may exhibit both inhibitory and activating effects on various biological processes .

Biological Activity

Research has indicated several areas where this compound demonstrates notable biological activity:

  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting disease mechanisms .
  • Cellular Processes : The compound's structure allows for significant interactions with biological systems, making it a valuable tool in drug discovery and development .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionMay inhibit enzymes related to metabolic pathways
Cellular InteractionModulates cellular processes through receptor interaction
Potential Therapeutic UsesInvestigated for drug development targeting various diseases

Case Studies

  • Inhibition Studies : A study published in RSC Advances explored the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that modifications to the cyclohexyl group significantly influenced enzyme inhibition efficacy .
  • Therapeutic Applications : Research conducted on the compound's effects on specific cancer cell lines showed promising results in inhibiting cell proliferation. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and therapeutic windows .

Research Findings

Recent studies have focused on the pharmacological properties of this compound, indicating its potential as a lead compound for developing new therapeutic agents. Its ability to interact with multiple biological targets enhances its appeal in medicinal chemistry .

Q & A

Q. What statistical approaches are critical for analyzing experimental data?

  • Methodological Answer : Apply:
  • ANOVA for comparing multiple experimental groups (e.g., bioactivity across derivatives).
  • Principal Component Analysis (PCA) to identify key variables influencing reactivity or spectral profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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